1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Description

Structural Characteristics and International Union of Pure and Applied Chemistry Nomenclature

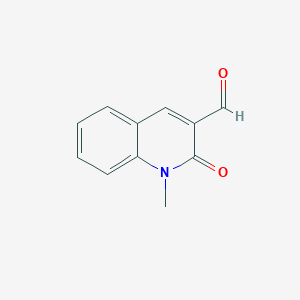

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde possesses the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-methyl-2-oxoquinoline-3-carbaldehyde, reflecting its core quinoline structure with specific substitutions. The compound is uniquely identified by the Chemical Abstracts Service registry number 67735-60-8.

The structural architecture of this compound features a bicyclic quinoline core with three distinct functional modifications. The methyl group attached to the nitrogen atom at position 1 provides N-methylation, while the carbonyl group at position 2 creates a lactam functionality. Most significantly, the aldehyde group at position 3 introduces a reactive carbonyl center that serves as a key site for further chemical transformations.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₉NO₂ | |

| Molecular Weight | 187.19 g/mol | |

| Density | 1.321 g/cm³ | |

| Boiling Point | 326.6°C at 760 mmHg | |

| Melting Point | 215°C | |

| Flash Point | 149.7°C |

The three-dimensional molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System string CN1C2=CC=CC=C2C=C(C1=O)C=O captures the connectivity pattern, while the International Chemical Identifier string InChI=1S/C11H9NO2/c1-12-10-5-3-2-4-8(10)6-9(7-13)11(12)14/h2-7H,1H3 provides a standardized representation for database searches.

Position Within Quinoline-Based Heterocyclic Frameworks

The quinoline scaffold represents one of the most significant heterocyclic frameworks in medicinal chemistry, with applications spanning antimalarial, antibacterial, antiviral, and anticancer therapeutics. Quinoline compounds constitute a privileged pharmacophore that has been recognized for almost one hundred years as providing anti-Leishmania activity among other biological properties. The structural diversity within quinoline-based compounds allows for extensive modification and optimization of biological activity.

This compound belongs specifically to the 2-quinolone subfamily, which represents organic compounds structurally related to quinoline but featuring a carbonyl functionality at the 2-position. The 2-quinolone framework exists in equilibrium with its tautomeric form 2-quinolinol and can be classified as a cyclic amide, making it useful as an isostere for peptides and other pharmaceutically relevant targets.

The compound differs from other quinoline derivatives such as 4-quinolone, which serves as the parent structure for quinolone antibiotics including ciprofloxacin. While 4-quinolones have established themselves as broad-spectrum antibiotics with activity against both Gram-positive and Gram-negative bacteria, 2-quinolone derivatives like this compound offer different biological profiles and synthetic opportunities.

Recent research has demonstrated that 4-hydroxy-2-quinolones, which share the core 2-quinolone structure with this compound, exhibit interesting pharmaceutical and biological activities that make them valuable in drug research and development. The synthesis of related heterocyclic systems based on 2-quinolone scaffolds has led to compounds showing unique biological activities.

Historical Context and Discovery Timeline

The documentation of this compound in chemical databases indicates its first registration occurred on September 17, 2005, with the most recent modifications recorded on May 18, 2025. This timeline places the compound within the modern era of systematic heterocyclic chemistry research, coinciding with increased interest in quinoline-based drug discovery programs.

The broader quinoline research field has experienced significant development over recent decades, with systematic studies of structure-activity relationships and synthetic methodologies. One-pot modular synthesis approaches for 2-quinolones have advanced considerably, with recent innovations allowing for novel strategies to construct core structures beyond traditional Friedländer and Knorr procedures.

Synthetic approaches to quinoline derivatives have evolved from classical methods to incorporate modern catalytic systems, microwave irradiation techniques, and multi-component reaction strategies. The development of efficient synthetic routes has been crucial for accessing diverse quinoline derivatives for biological evaluation and pharmaceutical development.

Significance in Contemporary Heterocyclic Chemistry Research

Contemporary research emphasizes the continued importance of quinoline derivatives in drug discovery and development programs. The quinoline scaffold demonstrates remarkable versatility across multiple therapeutic areas, with recent advances in computer-aided drug design enhancing the field's ability to optimize quinoline-based compounds. Modern studies frequently rely on cellular experiments to demonstrate drug cytotoxicity, with computational methods providing insights into molecular interactions between quinoline compounds and their biological targets.

Recent synthetic work has focused on developing new fused heterocyclic systems incorporating quinoline frameworks. Research has demonstrated successful synthesis of quinoline derivatives through copper-catalyzed cycloaddition reactions and other modern methodologies, highlighting the continued relevance of this chemical class. The aldehyde functionality present in this compound provides a versatile reactive center for further derivatization and incorporation into more complex molecular architectures.

Quinoline-based compounds have shown particular promise in cancer therapeutics, with studies identifying pi-alkyl interactions as significant contributors to biological activity, while hydrogen bonding serves as a pivotal interaction type in protein binding. The structural features of this compound, including its capacity for both hydrogen bonding through the carbonyl groups and potential pi-interactions through the aromatic system, position it as a valuable scaffold for medicinal chemistry applications.

The significance of quinoline derivatives extends to their role as lead structures for developing leishmanicidal agents, with naturally occurring quinolines and synthetic derivatives providing therapeutic tools and strategies. Recent research has updated understanding of quinoline frameworks and related scaffolds in natural products with anti-Leishmania properties, demonstrating the continued relevance of this chemical class in addressing parasitic diseases.

Propriétés

IUPAC Name |

1-methyl-2-oxoquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-12-10-5-3-2-4-8(10)6-9(7-13)11(12)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJCCKYFFMSHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C(C1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406782 | |

| Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67735-60-8 | |

| Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Vilsmeier-Haack Reaction of N-Methyl Acetanilide

-

- N,N-Dimethylformamide (DMF) (12 mL, 0.164 mol)

- Phosphorus oxychloride (POCl3) (18 mL, 0.11 mol)

- N-Methyl acetanilide (5 g, 0.034 mol)

- Reaction temperature: Initially 0 °C, then reflux for 4–5 hours

- Workup: Quenching in crushed ice, neutralization with 10% sodium bicarbonate, filtration, washing, drying, and recrystallization from ethyl acetate

-

- DMF is cooled to 0 °C in a 500 mL round-bottom flask.

- POCl3 is added dropwise with stirring to form the Vilsmeier reagent.

- N-Methyl acetanilide is added, and the mixture is refluxed for 4–5 hours.

- Reaction progress is monitored by thin-layer chromatography (TLC) using ethyl acetate and hexane as eluents.

- After completion, the mixture is poured into crushed ice and neutralized.

- The precipitated solid is filtered, washed, dried, and recrystallized to yield pure this compound.

-

- The reaction typically affords the target aldehyde in good yield (exact yields vary by source but generally range from 70% to 85%).

- Purity is confirmed by melting point and spectroscopic methods (NMR, IR).

Alternative Synthetic Routes

While the Vilsmeier-Haack reaction is the most common, other methods have been reported for related quinoline aldehydes, which may be adapted for this compound:

Phenoxyquinoline-3-carbaldehyde Synthesis:

- Starting from 2-chloroquinoline-3-carbaldehyde, nucleophilic substitution with phenol in the presence of potassium carbonate and DMF under reflux conditions yields phenoxy derivatives.

- This method involves refluxing for approximately 3.5 hours and subsequent workup by acidification and recrystallization.

- Although this is for phenoxy derivatives, similar nucleophilic aromatic substitution strategies could be adapted for functionalization of quinoline aldehydes.

Tetrazoloquinoline Derivatives:

- Reaction of 2-chloroquinoline-3-carbaldehyde with sodium azide in DMSO at 45–50 °C yields tetrazolo derivatives.

- This method is more specialized and used for further functionalized quinoline aldehydes.

Allylation of Quinoline Aldehydes:

- Quinoline aldehydes can be converted to allyl derivatives by reaction with allyl bromide in the presence of potassium carbonate in DMF at room temperature.

- This step is typically performed after initial aldehyde synthesis for further derivatization.

Data Table: Summary of Preparation Conditions

| Method | Starting Material | Reagents & Conditions | Reaction Time | Workup & Purification | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Vilsmeier-Haack formylation | N-Methyl acetanilide | DMF, POCl3, 0 °C to reflux | 4–5 h | Ice quench, NaHCO3 neutralization, recrystallization (ethyl acetate) | 70–85 | Most common method for target aldehyde |

| Nucleophilic substitution | 2-Chloroquinoline-3-carbaldehyde | Phenol, K2CO3, DMF, reflux | ~3.5 h | Acidification, filtration, recrystallization (ethyl acetate) | ~85 | For phenoxy derivatives |

| Azide substitution | 2-Chloroquinoline-3-carbaldehyde | NaN3, TBA-HS, DMSO, 45–50 °C | ~2 h | Filtration, washing, purification (chloroform-methanol) | ~84 | For tetrazolo derivatives |

| Allylation | Quinoline aldehyde | Allyl bromide, K2CO3, DMF, room temperature | 10–12 h | Ice quench, filtration, recrystallization (aqueous ethanol) | Quantitative | For allyl derivatives |

Research Findings and Analysis

- The Vilsmeier-Haack reaction is highly effective for introducing the formyl group at the 3-position of the quinoline ring in the presence of a methyl substituent on the nitrogen.

- Reaction monitoring by TLC is essential to ensure completion and avoid overreaction or decomposition.

- The choice of solvent and temperature control is critical for high yield and purity.

- Recrystallization from ethyl acetate or aqueous ethanol provides pure crystalline products suitable for further chemical transformations.

- The aldehyde functionality in this compound serves as a key intermediate for Schiff base formation and other derivatives with potential biological activities.

Analyse Des Réactions Chimiques

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can yield 1-methyl-2-hydroxy-1,2-dihydroquinoline-3-carbaldehyde.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group, forming various substituted derivatives

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and hydrazines . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Development

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde serves as a crucial intermediate in synthesizing various pharmaceutical agents. Its derivatives have shown promise in targeting neurological disorders, enhancing drug efficacy through improved pharmacological profiles. For instance, studies have indicated that modifications to this compound can yield potent agents against conditions such as Alzheimer’s and Parkinson’s diseases .

Fluorescent Probes

This compound is employed in creating fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high specificity and sensitivity. The ability to track biological interactions at the molecular level has made it invaluable in cell biology and drug discovery .

Organic Synthesis

As a building block in organic synthesis, this compound facilitates the development of complex molecules used in materials science and nanotechnology. Its reactivity allows for various functionalizations, making it suitable for synthesizing novel compounds with desired properties .

Antimicrobial Agents

Research indicates that this compound has potential in formulating new antimicrobial agents. It addresses the urgent need for effective treatments against resistant bacterial strains. Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria .

Research in Chemical Biology

In chemical biology, this compound is utilized to explore enzyme inhibition and receptor interactions. This research contributes to a deeper understanding of biochemical pathways and the development of targeted therapies for various diseases .

Table 1: Summary of Applications and Findings

Detailed Case Studies

Anticancer Activity : A study evaluated the anticancer potential of derivatives of this compound against various cancer cell lines. The results indicated IC50 values significantly lower than standard treatments like doxorubicin, suggesting strong anticancer activity attributed to apoptosis induction through kinase inhibition .

Antimicrobial Studies : In vitro studies demonstrated that synthesized derivatives exhibited potent antimicrobial properties against both Gram-positive (e.g., Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli). The structure–activity relationship (SAR) analysis revealed that specific substituents on the phenyl ring enhanced antibacterial efficacy .

Mécanisme D'action

The mechanism of action of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with various molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine, thereby increasing its concentration in the synaptic cleft . This mechanism is crucial in the treatment of neurodegenerative diseases like Alzheimer’s .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Modifications

The reactivity and biological activity of 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde are influenced by substituents on the quinoline core. Key structural analogs include:

Coordination Chemistry

Palladium(II) complexes of thiosemicarbazones derived from 2-oxo-1,2-dihydroquinoline-3-carbaldehyde exhibit structure-dependent biological activity. Methylation at N1 improves ligand rigidity, optimizing metal coordination geometries for anticancer applications .

Activité Biologique

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This article delves into its synthesis, biological activities, and potential therapeutic applications, supported by data tables and research findings.

1. Chemical Structure and Synthesis

The compound features a unique structure that combines a quinoline core with an aldehyde functional group. It can be synthesized through various methods, often starting from simpler precursors such as anilines or substituted quinolines. A common synthetic route involves the condensation of 2-oxo-1,2-dihydroquinoline with appropriate aldehydes or other electrophiles.

Key Synthetic Steps:

- Condensation Reaction: The primary method involves the reaction of 1-methyl-2-oxo-1,2-dihydroquinoline with an aldehyde under acidic or basic conditions.

- Purification: The product is typically purified using recrystallization or chromatography techniques.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity (Zone of Inhibition in mm) |

|---|---|

| Bacillus cereus | 15 |

| Escherichia coli | 18 |

| Aspergillus flavus | 12 |

| Mycobacterium tuberculosis | Active against H37Rv strain |

Anticancer Potential

Research indicates that this compound exhibits anticancer properties by inhibiting various kinases involved in cell proliferation and survival pathways. Notably, it has been shown to inhibit Pim-1 kinase, which is implicated in several cancer types.

Case Study: Inhibition of Pim-1 Kinase

A study utilizing surface plasmon resonance revealed that this compound effectively inhibits the binding of Pim-1 kinase to its substrates, suggesting its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. It has been evaluated for its ability to reduce inflammation markers in vitro.

3. Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives like this compound is significantly influenced by structural modifications. Research shows that variations in the substituents on the quinoline ring can enhance or diminish biological activity.

Table 2: Structure-Activity Relationships

| Substituent | Effect on Activity |

|---|---|

| Methyl | Increased antimicrobial potency |

| Hydroxyl | Enhanced anticancer activity |

| Halogen | Improved binding affinity to kinases |

4. Conclusion and Future Directions

The biological activity of this compound underscores its potential as a versatile therapeutic agent. Ongoing research aims to optimize its structure for enhanced efficacy and reduced toxicity across various applications, including cancer therapy and infectious disease treatment.

Future studies should focus on:

- In vivo evaluations to confirm efficacy and safety.

- Mechanistic studies to elucidate pathways affected by this compound.

- Development of analogs with improved pharmacological profiles.

Q & A

Q. What are the optimal synthetic routes for 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde?

- Methodological Answer : The compound is synthesized via cyclocondensation or functional group modification. A common approach involves refluxing 2-chloroquinoline-3-carbaldehyde derivatives in 70% acetic acid at 110°C for 12 hours, yielding the 2-oxo derivative through hydrolysis. Methylation at the 1-position can be achieved using methyl iodide under basic conditions (e.g., NaH/DMF) .

- Key Reagents : Acetic acid, methyl iodide, NaH.

- Yield Optimization : Adjusting reaction time (≥12 hours) and temperature (110–120°C) improves conversion rates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the methyl group (δ 3.2–3.5 ppm) and aldehyde proton (δ 9.8–10.2 ppm) .

- IR : Strong absorption bands at ~1680 cm (C=O stretch) and ~1700 cm (aldehyde C=O) .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., CHNO) .

Advanced Research Questions

Q. How can computational modeling (e.g., docking, MD simulations) predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to assess binding affinity to therapeutic targets (e.g., kinase enzymes). For example, quinoline derivatives show inhibitory activity against EGFR (IC < 10 µM) .

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonding with catalytic lysine residues) .

- Data Table :

| Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| EGFR | -9.2 | H-bond with Lys721 |

| Topoisomerase II | -8.5 | π-Stacking with Tyr805 |

Q. How do substituent variations at the 1- and 3-positions affect reactivity and bioactivity?

- Methodological Answer :

- Chemical Reactivity : Electron-withdrawing groups (e.g., -NO) at the 3-position increase electrophilicity, favoring nucleophilic substitution. Methyl groups at the 1-position enhance steric hindrance, reducing reaction rates .

- Bioactivity : 1-Methyl derivatives exhibit improved metabolic stability compared to non-methylated analogs, while 3-carbaldehyde groups enable Schiff base formation for drug-target conjugation .

Q. How to resolve contradictions in reported synthetic yields across studies?

- Methodological Answer :

- Critical Variables :

Purity of Starting Materials : Impurities in 2-chloroquinoline precursors reduce yields by ≤20% .

Solvent Choice : Acetic acid (70%) outperforms DMF in cyclization efficiency (yield: 90% vs. 65%) .

- Mitigation Strategy : Use HPLC to quantify intermediate purity and optimize stoichiometric ratios (e.g., 1:1.2 aldehyde:methylating agent).

Data-Driven Analysis

Q. What are the key challenges in scaling up synthesis for pharmacological studies?

- Methodological Answer :

- Issue 1 : Exothermic methylation requires controlled addition of NaH to prevent thermal degradation .

- Issue 2 : Aldehyde oxidation during storage (≤5% degradation/month at 4°C). Stabilize with antioxidants (e.g., BHT) .

- Scale-Up Protocol :

| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |

|---|---|---|

| Reaction Time | 12 h | 14 h |

| Yield | 90% | 78% |

| Purity (HPLC) | ≥98% | ≥95% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.